2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one
Overview
Description
2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one is a heterocyclic compound that features a unique fusion of pyrano, pyrazolo, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
Target of Action
The primary target of 2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, as well as the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell proliferation, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
In silico admet studies have shown suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of the examined cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 .
Biochemical Analysis
Biochemical Properties
2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, this compound has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cell lines, this compound has demonstrated potent cytotoxic activity, particularly against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cells . The compound induces cell cycle arrest at the G1 phase, leading to apoptosis and reduced cell viability . Furthermore, this compound influences cell signaling pathways by modulating the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets essential for cell cycle progression . Additionally, the compound has been shown to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic proteins .
Temporal Effects in Laboratory Settings
The stability and temporal effects of this compound have been evaluated in laboratory settings. The compound exhibits good stability under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent across both in vitro and in vivo models, highlighting the compound’s potential for long-term therapeutic use .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses of the compound have been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, the compound can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites are further processed through phase II conjugation reactions, resulting in their excretion via the urine . The compound’s interaction with metabolic enzymes can influence its bioavailability and pharmacokinetic properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its cytotoxic effects . Additionally, the compound’s distribution is influenced by its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and enhance its inhibitory effects on CDK2 . Additionally, the compound’s ability to target specific subcellular compartments contributes to its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrano[2,3-d]thiazole: Known for its medicinal properties and structural similarity.
Uniqueness
2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
4-methyl-12-oxa-2,3,7-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-13-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-4-8-11-5-7-2-3-15-10(14)9(7)13(8)12-6/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMZQCZXJDRGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC3=C2C(=O)OCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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